molecular formula C20H15F2N B14217960 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797047-66-6

4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B14217960
CAS No.: 797047-66-6
M. Wt: 307.3 g/mol
InChI Key: SSESHSYETGLHSN-UHFFFAOYSA-N
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Description

4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound with the molecular formula C20H15F2N. It is known for its unique structure, which includes a difluorophenyl group, an ethynyl linkage, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves the coupling of a difluorophenylacetylene with a benzonitrile derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the difluorophenyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

CAS No.

797047-66-6

Molecular Formula

C20H15F2N

Molecular Weight

307.3 g/mol

IUPAC Name

4-[2-(2,6-difluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h4-9,12-13H,2-3H2,1H3

InChI Key

SSESHSYETGLHSN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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